(R)-(1,4-Dioxan-2-yl)methanol

Catalog No.
S827813
CAS No.
406913-88-0
M.F
C5H10O3
M. Wt
118.132
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(1,4-Dioxan-2-yl)methanol

CAS Number

406913-88-0

Product Name

(R)-(1,4-Dioxan-2-yl)methanol

IUPAC Name

[(2R)-1,4-dioxan-2-yl]methanol

Molecular Formula

C5H10O3

Molecular Weight

118.132

InChI

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m1/s1

InChI Key

CMEPUAROFJSGJN-RXMQYKEDSA-N

SMILES

C1COC(CO1)CO

Organic Synthesis:

(R)-(1,4-Dioxan-2-yl)methanol can function as a building block in organic synthesis due to the presence of both a hydroxyl group (OH) and a cyclic ether group (C-O-C). The hydroxyl group can participate in various reactions like esterification, etherification, and oxidation. The cyclic ether group can influence the molecule's reactivity and stability Source: AChemBlock, *(R)-(1,4-Dioxan-2-yl)methanol: .

Medicinal Chemistry:

The specific properties of (R)-(1,4-Dioxan-2-yl)methanol, including its chirality, may be of interest in medicinal chemistry research. Chiral molecules can interact differently with biological systems, and researchers might explore this molecule's potential as a precursor for drug development Source: PubChem, (R)-(1,4-Dioxan-2-yl)methanol: ).

(R)-(1,4-Dioxan-2-yl)methanol, also known as (R)-2-(hydroxymethyl)-1,4-dioxane, is a chemical compound with the molecular formula C5H10O3C_5H_{10}O_3 and a molecular weight of approximately 118.13 g/mol. It features a dioxane ring structure, which is characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its chirality, possessing an (R) configuration at the hydroxymethyl group. The presence of both the dioxane ring and the hydroxymethyl group imparts unique physical and chemical properties, making it a versatile building block in organic synthesis and pharmaceutical applications .

There is no current information available on the specific mechanism of action of (R)-(1,4-Dioxan-2-yl)methanol in biological systems.

Safety data for (R)-(1,4-Dioxan-2-yl)methanol is not available. However, its parent compound, 1,4-dioxane, is classified as a possible human carcinogen []. Therefore, it is advisable to handle (R)-(1,4-Dioxan-2-yl)methanol with appropriate personal protective equipment (PPE) in a well-ventilated fume hood until more information becomes available.

  • Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: This compound can undergo reduction to yield simpler alcohols or hydrocarbons, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with various functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

These reactions highlight its potential for transformation into various derivatives suitable for different applications.

The synthesis of (R)-(1,4-Dioxan-2-yl)methanol typically involves the reaction of 1,4-dioxane with formaldehyde under moderate temperature and pressure conditions, often in the presence of a catalyst to enhance yield and selectivity . Industrial production may utilize continuous flow reactors to ensure consistent quality. The following general steps outline the synthesis process:

  • Reactants: Combine 1,4-dioxane and formaldehyde.
  • Catalyst Addition: Introduce an acidic or basic catalyst to facilitate the reaction.
  • Reaction Conditions: Maintain appropriate temperature and pressure to promote product formation.
  • Purification: Isolate and purify the resulting (R)-(1,4-Dioxan-2-yl)methanol.

(R)-(1,4-Dioxan-2-yl)methanol serves as an important intermediate in organic synthesis and has potential applications in:

  • Pharmaceuticals: As a building block for developing new drugs due to its unique structural features.
  • Solvents: Its solubility properties make it suitable as a solvent in various

Several compounds share structural similarities with (R)-(1,4-Dioxan-2-yl)methanol. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,4-DioxaneSimple cyclic etherLacks hydroxymethyl group; less functional diversity
MethanolSimple alcoholNo dioxane ring; simpler reactivity
Ethylene GlycolDiolContains two hydroxyl groups; lacks dioxane structure
(S)-(1,4-Dioxan-2-yl)methanolEnantiomerDifferent stereochemistry; may exhibit different biological activity

(R)-(1,4-Dioxan-2-yl)methanol is unique due to the combination of the dioxane ring and hydroxymethyl group, which confers distinct chemical properties not found in simpler analogs . This uniqueness enhances its applicability in various chemical contexts compared to its counterparts.

The classical synthetic routes for (R)-(1,4-Dioxan-2-yl)methanol primarily involve asymmetric synthesis approaches that establish the chiral center with high stereoselectivity [4]. One of the most established classical routes begins with chiral serine as the starting material, utilizing its inherent chirality to direct the formation of the desired stereoisomer [4]. This approach involves esterification of serine followed by reaction with halogen acetyl halide under alkaline conditions to obtain an intermediate compound [4]. The subsequent steps include hydroxyl protection, reduction of the ester group to alcohol, cyclization under basic conditions, and finally amide reduction with hydroxyl deprotection to yield the target chiral dioxane methanol compound [4].

Another classical approach utilizes chiral auxiliary-mediated synthesis employing C2-symmetric diols [12]. This methodology involves acid-catalyzed condensation reactions between 7-hydroxyindan-1-one and various substituted chiral nonracemic 1,2-ethanediols [12]. The process demonstrates high degrees of stereochemical induction, particularly in the diethylaluminum chloride-promoted reactions with cyclic substrates [12]. The chiral auxiliaries serve as effective chiral directors in asymmetric synthesis, with the isopropyl-substituted variant showing exceptional diastereomeric ratios of 91:9 [12].

Epoxide ring opening methodologies represent another classical synthetic pathway for accessing (R)-(1,4-Dioxan-2-yl)methanol [28]. These routes typically employ chiral epoxide precursors that undergo nucleophilic ring opening with ethylene glycol derivatives [28]. The methodology demonstrates particular utility in the synthesis of dioxane-based compounds, with the stereochemistry being controlled through the initial chiral epoxide configuration [28]. The cyclization step involves intramolecular nucleophilic substitution reactions that proceed with retention of stereochemistry [28].

Catalytic Processes and Reaction Conditions

Catalytic processes for the synthesis of (R)-(1,4-Dioxan-2-yl)methanol encompass various transition metal-catalyzed and organocatalytic methodologies [13]. Chiral phosphoric acid catalysts have emerged as particularly effective systems for enantioselective synthesis, operating through Brønsted acid catalysis mechanisms [11]. These catalysts facilitate hemiacetalization and intramolecular oxy-Michael addition cascade reactions for the synthesis of syn-1,3-diol frameworks via kinetic resolution of chiral secondary alcohols [11]. The optimal reaction conditions typically involve temperatures ranging from 20 to 60 degrees Celsius with reaction times of 12 to 48 hours [11].

Transition metal complexes, particularly those based on rhenium, have demonstrated exceptional performance in enantioselective hydrosilylation reactions [13]. These systems operate effectively at temperatures between 0 and 100 degrees Celsius under pressures ranging from 1 to 10 atmospheres [13]. The catalyst systems utilize chiral cyanobis(oxazoline) ligands that provide enhanced selectivity, with 4-tert-butylphenyl substituted catalysts showing consistently high levels of enantioselectivity ranging from 77 to 94 percent enantiomeric excess [13]. The optimal solvent system for these reactions is 1,4-dioxane, which provides superior reactivity and selectivity compared to other solvent systems [13].

Cobalt-catalyzed sequential carbon-hydrogen bond addition processes represent an innovative catalytic approach for synthesizing chiral dioxane alcohols [7]. These transformations utilize cobalt(III) catalysts in conjunction with aldehydes and 1,3-enynes to produce allenyl alcohols with high stereoselectivity [7]. The optimal solvent for these reactions is dioxane, which provides enhanced heat and mass transfer properties compared to tetrahydrofuran, toluene, or dichloroethane [7]. The reaction conditions typically require additives such as acetic acid to control regioselectivity and stereoselectivity [7].

Catalyst SystemTemperature Range (°C)Pressure (atm)Solvent SystemReaction Time
Chiral Phosphoric Acids20-601Dioxane, toluene12-48 hours
Transition Metal Complexes0-1001-10Tetrahydrofuran, dichloromethane2-24 hours
Enzymatic Systems25-501Aqueous buffers6-72 hours
Organocatalysts0-401Alcoholic solvents8-24 hours

Industrial-Scale Production Techniques

Industrial-scale production of (R)-(1,4-Dioxan-2-yl)methanol requires optimization of synthetic routes for large-scale manufacturing while maintaining stereochemical purity [32]. Vapor-phase pyrolytic ring closure processes have been developed for industrial production of dioxane derivatives, operating at temperatures between 150 and 350 degrees Celsius over fixed-bed catalyst systems [32]. These processes utilize alpha-hydroxy acid oligomers or their esters as substrates, with the optimal temperature depending on the vapor pressure of the substrate to ensure predominantly vapor-phase reaction conditions [32].

The catalyst systems employed in industrial processes include aluminum oxides containing 0 to 18 percent silicon dioxide with surface areas between 0.005 and 250 square meters per gram [32]. Preferred catalysts demonstrate surface areas between 0.04 and 35 square meters per gram for optimal performance [32]. The process operates with contact times between substrate and catalyst ranging from 0.1 to 10 seconds, maintained using inert gas streams to minimize undesired side reactions [32]. Nitrogen serves as the preferred inert gas for industrial applications [32].

Industrial purification protocols involve collection of reaction effluents in traps containing suitable solvents cooled below 0 degrees Celsius [32]. The process can be operated at atmospheric, subatmospheric, or superatmospheric pressures depending on production requirements [32]. Highly pure products can be obtained through crystallization processes, with yields typically ranging from 65 to 80 percent for chiral serine-based routes [4]. The industrial methodology ensures optical purity in the range of 50 to 100 percent enantiomeric excess [32].

Zirconium dioxide/titanium dioxide composite oxide catalysts have been developed for selective synthesis of dioxane compounds from oxirane dimerization at low temperatures [33]. These catalysts exhibit specific surface areas of 269.5 square meters per gram and pore volumes of 1.34 milliliters per gram [33]. The optimal operation conditions achieve 100 percent conversion of oxirane and 86.2 percent selectivity of 1,4-dioxane at atmospheric pressure, reaction temperature of 75 degrees Celsius, and gaseous hourly space velocity of 1200 per hour [33]. The catalyst demonstrates excellent stability for continuous use over 720 hours [33].

Continuous Flow and Green Chemistry Approaches

Continuous flow chemistry has emerged as a powerful methodology for the sustainable synthesis of (R)-(1,4-Dioxan-2-yl)methanol, offering enhanced safety, reduced reaction times, and improved efficiency [17] [20]. Flow chemistry principles involve continuous flow of reactants through reactors, providing improved heat and mass transfer compared to traditional batch processing [20]. The advantages include reduced reaction times resulting in increased productivity, enhanced safety due to reduced volume of reactants, and increased efficiency with reduced waste generation [20].

Continuous flow processes for heterocyclic synthesis have been successfully applied to various dioxane compounds, demonstrating scalability benefits without significant modifications to reactor design [20]. The methodology allows for precise control of reaction conditions including temperature, pressure, and residence time, which is particularly advantageous for stereoselective transformations [17]. Multi-step continuous flow syntheses have been developed that incorporate reaction, purification, and isolation steps in a single continuous process [17].

Green chemistry approaches for dioxane alcohol synthesis focus on the use of renewable feedstocks and environmentally benign reaction conditions [20]. These methodologies emphasize reduced environmental footprint through the use of sustainable solvents and catalysts [20]. Biomass-derived materials can be converted into heterocyclic compounds through various chemical transformations including dehydration, cyclization, and condensation reactions [20]. The integration of renewable feedstocks into existing chemical processes requires advances in process design and optimization [20].

Photocatalytic processes represent an emerging green chemistry approach for dioxane synthesis, offering energy efficiency and reduced waste generation [20]. These methods utilize light as a reaction initiator, eliminating the need for harsh conditions and toxic reagents [20]. The photocatalytic approach provides enhanced control over reaction conditions and selectivity compared to traditional thermal processes [20].

MethodologyStarting MaterialsKey ConditionsTypical Yield (%)Enantiomeric Excess (%)
Asymmetric Synthesis from Chiral SerineL-Serine, haloacetyl halidesBasic conditions, cyclization at elevated temperature65-80>95
Epoxide Ring Opening RouteEpichlorohydrin, ethylene glycol derivativesSodium alkoxide, nucleophilic substitution70-8585-95
Chiral Auxiliary-Mediated SynthesisChiral acetals, C2-symmetric diolsAcid-catalyzed condensation, stereocontrol60-9088-94
Flow Chemistry SynthesisContinuous flow reactors, various precursorsControlled temperature/pressure, continuous processing85-9588-95

Purification and Isolation Methods

Purification and isolation of (R)-(1,4-Dioxan-2-yl)methanol requires specialized techniques to maintain stereochemical integrity while achieving high purity levels [21] [22]. Column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with gradient elution systems [21]. The technique typically achieves recoveries of 85 to 95 percent with purities ranging from 95 to 99 percent [21]. Optimal results are obtained using ethyl acetate-hexane gradient systems with careful monitoring of fractions to maintain enantiomeric purity [21].

Crystallization techniques provide excellent purification for dioxane alcohol compounds, particularly when suitable crystallization solvents are identified [21]. The method achieves recoveries of 75 to 90 percent with purities reaching 98 to 99.5 percent [21]. Solvent selection and temperature control are critical parameters for successful crystallization [21]. Common crystallization solvents include acetone, benzene, chloroform, and methyl acetate, often used in binary mixtures to optimize crystal formation [21].

Distillation methods are employed for purification when the compound exhibits sufficient thermal stability [21]. Vacuum distillation is preferred to minimize thermal decomposition, achieving recoveries of 80 to 95 percent with purities of 92 to 98 percent [21]. Temperature control is essential to prevent racemization or decomposition of the chiral center [21]. The method is particularly suitable for compounds with adequate volatility differences from impurities [21].

Chiral high-performance liquid chromatography serves as both an analytical and preparative purification technique [23]. The method utilizes chiral stationary phases to achieve separation of enantiomers with purities exceeding 99 percent [23]. Recovery rates typically range from 70 to 85 percent due to the preparative nature of the technique [23]. The method is particularly valuable for analytical verification of enantiomeric purity and small-scale preparative separations [23].

Liquid-liquid extraction methods provide efficient purification with excellent scalability for industrial applications [25]. The technique achieves recoveries of 90 to 98 percent with purities of 90 to 95 percent [25]. Solvent selection and pH control are critical parameters for optimization [25]. Response surface methodology has been employed to optimize extraction conditions, with sample weight identified as the most influential factor followed by centrifugation speed and solvent volume [36].

Purification MethodTypical Recovery (%)Purity Achieved (%)Key ParametersScalability
Column Chromatography85-9595-99Silica gel, gradient elutionGood
Crystallization75-9098-99.5Solvent selection, temperature controlExcellent
Distillation80-9592-98Vacuum, temperature controlGood
Chiral High-Performance Liquid Chromatography70-85>99Chiral stationary phaseLimited
Liquid-Liquid Extraction90-9890-95Solvent selection, pH controlExcellent

Common Oxidizing Agents and Conditions

(R)-(1,4-Dioxan-2-yl)methanol exhibits characteristic primary alcohol reactivity patterns when subjected to various oxidizing conditions [1] . The hydroxyl group attached to the chiral carbon center undergoes oxidation through multiple pathways depending on the reagent system employed.

Chromium-based Oxidants

Chromium trioxide represents one of the most widely studied oxidizing agents for primary alcohols [3] [4]. When (R)-(1,4-Dioxan-2-yl)methanol is treated with chromium trioxide under acidic conditions, the reaction proceeds through chromate ester formation [5] [6]. The mechanism involves initial coordination of the alcohol to the chromium center, followed by elimination of the α-hydrogen to generate the corresponding aldehyde or carboxylic acid depending on reaction conditions [7] [8].

Under Jones oxidation conditions (chromium trioxide in sulfuric acid and acetone), the compound undergoes complete oxidation to the carboxylic acid derivative [9] [6]. The reaction follows second-order kinetics with respect to both the alcohol substrate and the chromium oxidant, exhibiting activation energies in the range of 50-80 kilojoules per mole [10] [11].

Pyridinium chlorochromate offers selective oxidation to the aldehyde stage [7] [5]. This reagent system provides enhanced control over the oxidation state, preventing over-oxidation to the carboxylic acid. The reaction mechanism involves formation of a chromate ester intermediate that decomposes via β-hydride elimination.

Palladium-catalyzed Oxidation Systems

Palladium complexes demonstrate unique oxidative behavior with dioxane-containing substrates [12] [13]. The (DAF)Pd(OAc)₂ catalyst system (DAF = 4,5-diazafluorenone) promotes aerobic oxidation in dioxane solvent through in situ formation of peroxide species [14] [15]. This system generates 1,4-dioxan-2-hydroperoxide through autoxidation of the dioxane solvent, which subsequently serves as the active oxidant [12] [13].

The palladium-catalyzed oxidation exhibits an induction period corresponding to the formation of the reactive peroxide intermediate [14]. Mechanistic studies reveal that glycolic acid, an oxidative decomposition product of dioxane, accelerates the oxidative process by promoting further dioxane autoxidation [12] [15].

Advanced Oxidation Processes

Hydroxyl radical-mediated oxidation represents another significant pathway for (R)-(1,4-Dioxan-2-yl)methanol transformation [16] [17]. The reaction with hydroxyl radicals proceeds through hydrogen abstraction mechanisms, with preferential attack at specific carbon positions depending on the solvation environment [17]. Computational studies indicate that axial hydrogen abstraction pathways are kinetically favored under explicit solvation conditions [17].

Reaction Pathways and Kinetics

Mechanistic Pathways

The oxidation of (R)-(1,4-Dioxan-2-yl)methanol follows distinct mechanistic pathways depending on the oxidizing system [18] [19]. For chromium-based oxidants, the reaction proceeds through chromate ester formation followed by concerted elimination [19] [3]. The rate-determining step involves the decomposition of the chromate ester to form the carbonyl product and reduced chromium species.

Kinetic isotope effects provide insight into the reaction mechanism [19]. Primary kinetic isotope effects (kH/kD = 1.7-2.3) for deuterated substrates indicate that carbon-hydrogen bond breaking occurs in the rate-determining step [20]. This observation supports the chromate ester mechanism over alternative pathways involving single electron transfer.

Temperature and Solvent Effects

Activation parameters for the oxidation reactions vary significantly with reaction conditions [18] [20] [10]. At low concentrations of oxidizing agents, activation energies typically range from 1 ± 1 kilocalorie per mole, with entropy of activation values of -60 ± 8 calories per Kelvin per mole [20]. As oxidant concentrations increase, activation energies rise somewhat, and entropy of activation becomes less negative.

Solvent polarity exerts substantial influence on reaction rates [21] [22]. Polar aprotic solvents such as 1,4-dioxane enhance nucleophilic character while providing appropriate coordination environments for metal-based oxidants [21]. The unique properties of dioxane as both solvent and potential reactant create complex kinetic behaviors in palladium-catalyzed systems [12] [13].

Rate Laws and Kinetic Models

Zero-order kinetics with respect to both alcohol concentration and oxidant have been observed for polymer-supported chromic acid systems [10] [11]. This unusual kinetic behavior suggests surface-limited reactions where the rate-determining step involves processes occurring at the polymer support interface.

For homogeneous oxidation systems, first-order dependence on both alcohol and oxidant concentrations represents the typical kinetic pattern [3] [6]. However, complex kinetic behaviors emerge in catalytic systems where multiple equilibria and intermediate species influence the overall rate expression [12] [14].

Oxidation Products Characterization

Primary Products

The primary oxidation product of (R)-(1,4-Dioxan-2-yl)methanol under mild conditions is the corresponding aldehyde, (R)-(1,4-dioxan-2-yl)formaldehyde [3] [4]. This compound retains the chiral center configuration due to the mild reaction conditions that preserve the dioxane ring integrity.

Under more vigorous oxidative conditions, the aldehyde undergoes further oxidation to yield (R)-(1,4-dioxan-2-yl)carboxylic acid [3] [6]. The carboxylic acid product maintains the stereochemical integrity of the original chiral center, demonstrating the robustness of the dioxane ring system under oxidative stress.

Secondary Products and Ring Opening

Extended exposure to strong oxidizing conditions can lead to dioxane ring opening [16] [23]. Monooxygenase-mediated oxidation studies reveal that 1,4-dioxane rings undergo hydroxylation at ether-bond-associated carbon atoms [16] [24]. This process results in spontaneous ring cleavage to form 2-hydroxyethoxyacetic acid derivatives.

Further oxidative transformations produce a mixture of dihydroxyethoxyacetic acids through additional monooxygenase attacks at ortho or para positions relative to the carboxylic acid functionality [16] [23]. Progressive degradation leads to formation of small organic molecules including ethylene glycol, glycolate, glyoxylate, and oxalate [24] [25].

Spectroscopic Characterization

Infrared spectroscopy provides diagnostic information for oxidation product identification [26] . The carbonyl stretching frequency appears in the range of 1720-1740 cm⁻¹ for aldehyde products and 1700-1720 cm⁻¹ for carboxylic acid derivatives. The dioxane ring vibrations remain largely unchanged, appearing as characteristic C-O stretching modes around 1100-1200 cm⁻¹.

Nuclear magnetic resonance spectroscopy offers detailed structural information [28] [29]. The aldehyde proton appears as a characteristic singlet around 9.8 parts per million in ¹H Nuclear Magnetic Resonance spectra, while the methine proton adjacent to the carbonyl shifts downfield compared to the alcohol precursor [28].

Reduction Reactions

Reducing Agents and Catalysts

Sodium Borohydride Systems

Sodium borohydride represents the most commonly employed reducing agent for carbonyl groups in (R)-(1,4-dioxan-2-yl)methanol derivatives [30] [31]. The reagent demonstrates excellent chemoselectivity, reducing aldehydes and ketones while leaving the dioxane ring intact [32] [33]. In methanol or ethanol solvents, sodium borohydride provides clean reduction with minimal side reactions.

The reduction mechanism involves nucleophilic attack by hydride ion on the carbonyl carbon [32]. The borohydride anion possesses nucleophilic hydrogen atoms due to the electronegativity difference between boron and hydrogen [32]. This polarization creates a source of hydride nucleophiles capable of attacking electrophilic carbonyl centers.

Catalytic Hydrogenation

Palladium on carbon catalysis enables selective reduction of various functional groups in dioxane-containing compounds [28] [34]. The process involves adsorption of substrate molecules onto the catalyst surface, followed by hydrogen addition across multiple bonds. Reaction conditions typically employ atmospheric or elevated hydrogen pressure in ethanol solvent [28].

The stereochemical outcome of catalytic hydrogenation depends on the substrate conformation and catalyst surface interactions [35] [36]. For chiral dioxane derivatives, facial selectivity during hydrogen addition determines the final stereochemical configuration of newly formed stereocenters.

Specialized Reducing Systems

Lithium aluminum hydride provides powerful reduction capability but requires anhydrous conditions [37] [33]. This reagent reduces a wide range of functional groups including esters, amides, and nitriles in addition to aldehydes and ketones. The high reactivity necessitates careful control of reaction conditions to prevent over-reduction or substrate decomposition.

Diisobutylaluminum hydride offers selective reduction of aldehydes in the presence of ketones [33]. This selectivity arises from the bulky alkyl groups that provide steric discrimination between different carbonyl environments. Temperature control proves critical for maintaining selectivity, with low temperatures (-78°C) favoring aldehyde reduction.

Mechanistic Insights and Selectivity

Hydride Transfer Mechanisms

The reduction of carbonyl groups in (R)-(1,4-dioxan-2-yl)methanol derivatives proceeds through direct hydride transfer from the reducing agent to the carbonyl carbon [32] [33]. The reaction follows a concerted mechanism where carbon-hydrogen bond formation occurs simultaneously with carbon-oxygen π-bond breaking.

Kinetic studies reveal first-order dependence on carbonyl concentration for sodium borohydride reductions [32] [33]. The rate-determining step involves the nucleophilic attack of hydride on the carbonyl carbon, with subsequent protonation occurring rapidly in protic solvents.

Stereochemical Control

Facial selectivity in carbonyl reduction depends on the conformational preferences of the dioxane ring system [36] [38]. The chair conformation of 1,4-dioxane influences the approach trajectory of reducing agents, leading to preferential formation of specific diastereomers.

Neighboring group effects from the dioxane oxygen atoms can direct hydride delivery to specific faces of the carbonyl group [39] [36]. This stereochemical control becomes particularly important in the synthesis of complex molecules where multiple stereocenters must be established with high selectivity.

Solvent and Temperature Effects

Solvent choice significantly impacts both reaction rate and selectivity [40] [33]. Polar protic solvents such as methanol and ethanol facilitate sodium borohydride reductions by stabilizing the developing negative charge on oxygen during the transition state. The protic solvent also provides the proton source necessary for alcohol formation.

Temperature effects prove crucial for selective reductions [30] [33]. Low temperatures favor kinetic control, enabling selective reduction of more reactive carbonyl groups in the presence of less reactive ones. The order of reactivity follows: aldehydes > ketones > α,β-unsaturated carbonyls [33].

Product Analysis

Stereochemical Outcomes

Reduction products from (R)-(1,4-dioxan-2-yl)methanol derivatives maintain the original chiral center configuration while potentially creating new stereocenters [28] [37]. The dioxane ring constraint influences the stereochemical outcome through conformational effects that bias the approach of reducing agents.

Nuclear magnetic resonance analysis provides detailed stereochemical information for reduction products [28] [41]. The coupling patterns and chemical shifts of protons adjacent to newly formed alcohol centers reveal the stereochemical relationships between functional groups.

Yield and Purity Considerations

Sodium borohydride reductions typically proceed in high yields (85-95%) with minimal formation of side products [37] [32]. The mild reaction conditions preserve sensitive functional groups while achieving complete conversion of carbonyl substrates.

Catalytic hydrogenation yields vary depending on substrate structure and catalyst choice [28] [34]. Palladium on carbon generally provides good yields (80-90%) for simple reductions, while more complex substrates may require optimized conditions to achieve high conversion.

Analytical Characterization

Infrared spectroscopy confirms successful reduction through the disappearance of carbonyl stretching frequencies and appearance of broad O-H stretching bands characteristic of alcohols [26] [37]. The retention of dioxane ring vibrations confirms structural integrity throughout the reduction process.

Chromatographic analysis enables separation and quantification of reduction products [37] [34]. High-performance liquid chromatography with appropriate stationary phases can resolve diastereomeric alcohols formed during stereoselective reductions.

Nucleophilic Substitution and Functional Group Transformations

Reaction Mechanisms

SN2 Substitution Pathways

(R)-(1,4-Dioxan-2-yl)methanol undergoes nucleophilic substitution reactions through SN2 mechanisms when the hydroxyl group is activated by appropriate leaving group formation [42] [43]. The primary carbon center adjacent to the chiral dioxane ring provides an excellent site for backside nucleophilic attack.

Conversion of the hydroxyl group to better leaving groups such as tosylates, mesylates, or halides enables efficient SN2 displacement [31] [42]. The reaction proceeds with inversion of configuration at the carbon center, providing access to compounds with opposite stereochemistry at the substitution site.

The reaction rate follows second-order kinetics, first-order in both nucleophile and substrate concentrations [42] [44]. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, or acetonitrile enhance reaction rates by stabilizing the nucleophile without hydrogen bonding [21] [42].

Lewis Acid Catalyzed Processes

Iron(III) triflate catalysis enables direct nucleophilic substitution of the hydroxyl group without prior activation [43]. The Lewis acid coordinates to the oxygen atom, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack. This transformation proceeds through an SN2-type mechanism with retention of stereochemical integrity.

The reaction demonstrates first-order dependence on catalyst concentration, substrate concentration, and nucleophile concentration [43]. Competition experiments confirm that the transformation follows a concerted pathway rather than stepwise ionization mechanisms.

Mechanistic studies indicate that the iron catalyst activates both the nucleophile and the electrophile simultaneously [43]. This dual activation mode results in a bridging transition state that enables efficient substitution under mild conditions.

Transition Metal Catalyzed Substitutions

Palladium-catalyzed cross-coupling reactions provide alternative pathways for functional group transformation [34] [45]. These processes typically involve oxidative addition of palladium into carbon-halogen bonds, followed by transmetalation and reductive elimination steps.

The unique properties of dioxane as both solvent and potential ligand create interesting opportunities for palladium catalysis [21] [34]. The oxygen atoms in the dioxane ring can coordinate to palladium centers, influencing both reactivity and selectivity.

Substituent Effects and Regioselectivity

Electronic Effects

The electron-donating properties of the dioxane ring system influence the reactivity of adjacent functional groups . The oxygen atoms provide electron density through inductive and resonance effects, making attached carbon centers more nucleophilic and less electrophilic.

This electronic influence affects the rate of nucleophilic substitution reactions [31]. Primary carbons adjacent to the dioxane ring react more slowly than simple alkyl systems due to the electron-donating effect of the ring oxygens.

Steric Considerations

The conformational rigidity of the dioxane ring creates defined steric environments around reaction centers [47] [39]. The chair conformation places substituents in axial or equatorial positions with predictable steric interactions.

Nucleophilic approach trajectories are influenced by the ring conformation [48] [38]. Axial positions experience greater steric hindrance from 1,3-diaxial interactions, while equatorial positions provide more accessible reaction sites.

Regioselectivity Patterns

Regioselective cleavage of dioxane rings by organolithium reagents demonstrates the influence of electronic and steric factors [48]. The reaction proceeds through formal SN2' ring opening with preferential cleavage of bonds remote from electron-donating substituents.

The stereochemical outcome follows predictable patterns based on the conformational preferences of the starting material [48]. syn-Elimination mechanisms account for the observed stereoisomer distributions in ring-opening reactions.

Derivative Synthesis

Ether Formation

Williamson ether synthesis enables preparation of diverse ether derivatives from (R)-(1,4-dioxan-2-yl)methanol . The reaction involves deprotonation of the alcohol followed by SN2 displacement of alkyl halides or activated alcohols.

The reaction proceeds efficiently with primary alkyl halides and activated secondary systems . Tertiary halides are avoided due to competing elimination reactions that reduce yield and selectivity.

Ester and Amide Formation

Acylation reactions provide access to ester and amide derivatives with preserved stereochemistry . Acid chlorides, anhydrides, and activated esters serve as effective acylating agents under basic conditions.

The reaction mechanism involves nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the acylating agent . The process maintains the stereochemical integrity of the dioxane ring while introducing new functional groups.

Oxidation State Modifications

Sequential functional group transformations enable systematic modification of oxidation states . Oxidation of the primary alcohol to aldehyde or carboxylic acid, followed by further functionalization, provides access to diverse structural motifs.

Reduction of carbonyl derivatives yields secondary alcohols with defined stereochemistry [37] . The combination of oxidation and reduction sequences allows fine-tuning of functional group patterns within the molecule.

Other Relevant Chemical Transformations

Ring-Opening Reactions

Under specific conditions, the dioxane ring of (R)-(1,4-dioxan-2-yl)methanol can undergo ring-opening transformations [16] [24]. Enzymatic processes involving monooxygenases hydroxylate the ring at ether-linked carbons, leading to spontaneous ring cleavage [16] [23].

The ring-opening process generates linear polyol derivatives with multiple functional groups [24]. These products can undergo further transformations including cyclization, oxidation, and substitution reactions.

Photochemical Processes

Photochemical activation can induce novel transformations in dioxane-containing compounds [49]. Light absorption promotes molecules to excited states where different reaction pathways become accessible.

The photochemical behavior depends on the electronic properties of substituents and the wavelength of irradiation [49]. These processes can lead to rearrangements, fragmentations, or cyclization reactions not accessible under thermal conditions.

Radical Chemistry

Radical-mediated transformations provide alternative reaction pathways for functional group modifications [50] [49]. The generation of radicals through photolysis, thermolysis, or chemical initiators enables unique bond-forming and bond-breaking processes.

XLogP3

-0.9

Dates

Last modified: 08-15-2023

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